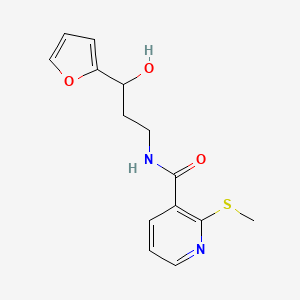

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide, also known as Furanone C-30, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nicotinamide derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Aplicaciones Científicas De Investigación

Antiprotozoal Activity

Research has demonstrated that certain nicotinamide derivatives, including those similar to N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide, exhibit significant antiprotozoal activity. Compounds like 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine have shown in vitro and in vivo efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).

Corrosion Inhibition

Nicotinamide derivatives have been found to act as effective corrosion inhibitors, especially for mild steel in acidic environments. This is attributed to their adsorption behavior and ability to suppress both anodic and cathodic processes in corrosion reactions. Such applications are valuable in industrial settings to protect metal surfaces (Chakravarthy et al., 2014).

Enzymatic and Biochemical Studies

Nicotinamide derivatives are key in studying enzymes like Nicotinamide N-methyltransferase (NNMT), which plays a significant role in metabolic pathways and is linked to various cancers. Understanding the structural basis of substrate recognition in NNMT and its inhibition is crucial for therapeutic developments in cancer and metabolic diseases (Peng et al., 2011).

Metabolic Regulation

Nicotinamide derivatives are implicated in regulating hepatic nutrient metabolism. NNMT, for instance, influences metabolic pathways significantly, and its expression correlates with various metabolic parameters. Understanding these mechanisms can offer insights into metabolic disease therapies (Hong et al., 2015).

Development of Inhibitors

The development of inhibitors for enzymes like NNMT, which involve nicotinamide derivatives, is a significant area of research. These inhibitors have potential applications in treating diseases where NNMT is overexpressed, such as certain cancers and metabolic disorders (Gao et al., 2019).

Epigenetic Implications

Nicotinamide derivatives, through their interaction with enzymes like NNMT, have been found to cause epigenetic changes in cancer cells, thus affecting tumor development and progression. This link between metabolic enzymes and epigenetic changes is crucial for understanding cancer biology (Ulanovskaya et al., 2013).

Propiedades

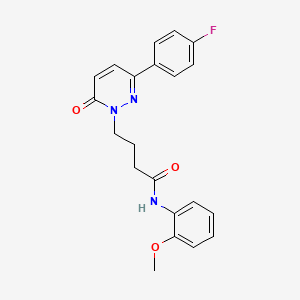

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-20-14-10(4-2-7-16-14)13(18)15-8-6-11(17)12-5-3-9-19-12/h2-5,7,9,11,17H,6,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFNWAYWGJKFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2885250.png)

![8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885254.png)

![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)

![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)

![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)

![N-(3,5-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2885269.png)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2885271.png)